Methyl 6-bromohexanoate

Übersicht

Beschreibung

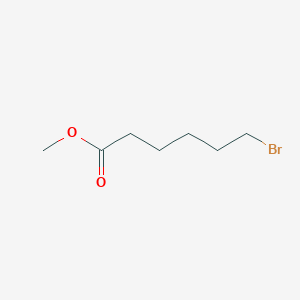

Methyl 6-bromohexanoate is an organic compound with the molecular formula C7H13BrO2. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to yield the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous distillation to remove the water formed during the reaction, ensuring the complete conversion of the acid to the ester .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols

Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Hydrolysis: The ester can be hydrolyzed back to 6-bromohexanoic acid and methanol in the presence of a strong acid or base

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF)

Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions

Major Products:

Substitution: Products depend on the nucleophile used, such as 6-hydroxyhexanoate, 6-aminohexanoate, or 6-thiohexanoate

Reduction: 6-bromohexanol

Hydrolysis: 6-bromohexanoic acid and methanol

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 6-bromohexanoate is primarily utilized as an alkylating agent in organic synthesis. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the production of various compounds.

Key Applications:

- Synthesis of Haptens : It is used to synthesize haptens for immunological studies. For example, this compound has been employed in the synthesis of mercapto-methamphetamine haptens, which are crucial for developing conjugate vaccines against methamphetamine abuse. The alkylation of phenolic sodium salts with this compound has been documented to yield significant hapten derivatives that enhance immune responses .

- Building Block for Complex Molecules : The compound serves as a building block for more complex molecules, particularly in the pharmaceutical industry, where it aids in the creation of biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been investigated for their efficacy in treating substance abuse disorders.

Case Study: Immunotherapy

A study highlighted the use of this compound-derived haptens in creating monoclonal antibodies (mAbs) against methamphetamine. The research demonstrated that these haptens could significantly enhance the immune response when coupled with carrier proteins like bovine serum albumin (BSA). High epitope density achieved through this method resulted in improved antibody titers, indicating potential for effective immunotherapy against drug dependence .

Biochemical Research

This compound finds applications in biochemistry, particularly in cell biology and analytical chemistry.

Applications:

- Cell Culture : This compound is used in cell culture protocols where modifications to cellular components are necessary. Its ability to modify cellular structures can facilitate studies on cell signaling and metabolism .

- Analytical Testing : It is also employed as a standard reference material in various analytical techniques such as HPLC and LC-MS, providing a benchmark for quantifying similar compounds .

Wirkmechanismus

The mechanism of action of methyl 6-bromohexanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-bromohexanoate can be compared with other similar compounds such as:

Methyl 6-chlorohexanoate: Similar in structure but with a chlorine atom instead of bromine. .

Methyl 6-iodohexanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to this compound

Methyl 6-fluorohexanoate: The presence of a fluorine atom significantly alters its chemical properties and reactivity

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in organic synthesis and industrial applications .

Biologische Aktivität

Methyl 6-bromohexanoate (CAS No. 14273-90-6) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic uses, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 209.08 g/mol |

| Boiling Point | 150.0 °C (50.0 mmHg) |

| Log P (octanol-water) | 2.16 |

| Solubility | High |

The compound is a methyl ester of 6-bromohexanoic acid, which contributes to its lipophilic nature, allowing it to permeate biological membranes effectively .

Synthesis

This compound can be synthesized through various methods, including alkylation reactions. For instance, it has been used as a reagent in the synthesis of methamphetamine haptens, demonstrating its utility in immunological studies . The reaction conditions typically involve the use of potassium carbonate in acetone under reflux for several hours, yielding high purity products .

Antibacterial and Anticancer Properties

Recent studies have highlighted the antibacterial and anticancer activities of compounds related to this compound. For example, derivatives of this compound have shown promising results against multidrug-resistant bacteria and various cancer cell lines.

- Antibacterial Activity : Research indicates that certain derivatives exhibit significant inhibition against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be effective in clinical isolates .

- Anticancer Activity : this compound and its derivatives have been assessed for cytotoxic effects on cancer cell lines such as Caco-2 (colorectal cancer). Studies demonstrated that these compounds can induce apoptosis in cancer cells, with IC values indicating effective concentrations for therapeutic applications .

Immunological Applications

This compound has been utilized in the development of monoclonal antibodies for treating methamphetamine addiction. The compound's ability to form haptens allows for the creation of conjugates that can elicit an immune response, potentially leading to new immunotherapeutic strategies against substance abuse .

Case Studies

- Immunization Studies : In a study involving mice immunized with a conjugate vaccine based on this compound, researchers observed a substantial increase in anti-methamphetamine antibody titers after booster injections, indicating its potential effectiveness in immunotherapy .

- Anticancer Efficacy : A study investigated the effects of this compound on Caco-2 cells, showing a significant reduction in cell viability at specific concentrations. Flow cytometric analysis confirmed increased apoptosis rates compared to untreated controls .

Eigenschaften

IUPAC Name |

methyl 6-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLVAMSNNZMHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400224 | |

| Record name | Methyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-90-6 | |

| Record name | Methyl 6-bromohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14273-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Methyl 6-bromohexanoate in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its primary function stems from its reactivity as an alkylating agent. The molecule readily participates in nucleophilic substitution reactions, enabling the introduction of its six-carbon chain into various molecular frameworks.

- Keto esters: It acts as a precursor to Methyl 7-oxoheptanoate and Methyl 7-oxooctanoate through its reaction with Disodium Tetracarbonylferrate. This reaction highlights its utility in forming key intermediates for synthesizing complex molecules. []

- Pyrimidine-based hydroxamic acids: These compounds, potential Histone Deacetylase (HDAC) inhibitors, are synthesized using this compound as a starting material. The compound undergoes alkylation with 2-(alkylthio)pyrimidin-4(3H)-ones followed by a series of transformations to yield the desired hydroxamic acids. []

- Graphene derivatives: this compound plays a crucial role in the functionalization of graphene. It participates in reductive alkylation reactions, leading to the exfoliation of graphite and the production of high-quality graphene sheets. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: The reactivity of this compound is largely attributed to the presence of the bromine atom at the terminal carbon of its hexyl chain. This bromine atom serves as a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of both the bromine atom and the ester group further enhances the electrophilicity of the terminal carbon, making it susceptible to attack by nucleophiles.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?

A3: Yes, research on pyrimidine-based hydroxamic acids, synthesized using this compound, provides insights into SAR. A study investigating their HDAC inhibitory activity revealed that varying the length of the methylene bridge connecting the hydroxamic acid residue to the pyrimidine ring significantly influenced potency. [] This finding highlights the importance of the alkyl chain length, originating from this compound, in determining the biological activity of the final compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.